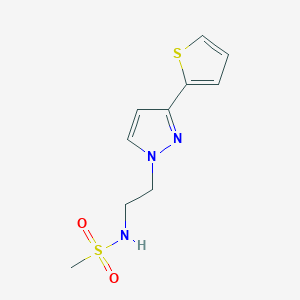
(2-Methyl-3-nitrophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyl-3-nitrophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 . It is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H8ClNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 . Chemical Reactions Analysis
Methanesulfonyl chloride, a compound similar to “this compound”, is highly reactive and is used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . It is also used for the conversion of amines to the corresponding sulfonamides .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at temperatures below -10°C .Scientific Research Applications
Structural and Energetic Studies
- The structure and energetics of complexes involving similar compounds, such as 4-nitrophenyl[bis(methylsulfonyl)]methane, have been extensively studied using theoretical models and experimental techniques. These studies provide insights into the potential applications of (2-Methyl-3-nitrophenyl)methanesulfonyl chloride in complex formation and its energetic properties (Binkowska, Koput, & Jarczewski, 2008).
Spectroscopic Analysis
- Spectroscopic studies of complexes similar to this compound have been conducted, providing valuable information about the molecular interactions and structural properties of these compounds (Huczyński, Binkowska, Jarczewski, & Brzeziński, 2007).
Electrochemical Studies
- Electrochemical studies have been conducted on compounds like Nimesulide, which shares a similar functional group with this compound, providing insights into the electrochemical properties and potential applications in electroanalysis (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Reaction Mechanism Exploration
- Research has been conducted on the reaction mechanisms and products of electrochemical reduction of compounds similar to this compound, offering valuable insights into the possible reaction pathways and products of such compounds (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Proton Transfer Reactions
- The kinetics and mechanisms of proton transfer reactions involving similar compounds have been studied, providing a foundation for understanding the reactivity and potential applications of this compound in similar reactions (Jarczewski & Binkowska, 2001).
Computational Studies
- Computational studies on complexes involving similar molecules offer insights into the theoretical aspects and potential applications of this compound in molecular modeling and computational chemistry (Binkowska, Koput, & Jarczewski, 2009).
Safety and Hazards
“(2-Methyl-3-nitrophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It may cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation .
properties
IUPAC Name |
(2-methyl-3-nitrophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXOBDPTTZMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)


![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)


![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)